An In-depth Technical Guide to (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
An In-depth Technical Guide to (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a fluorinated derivative of the amino acid phenylalanine. This document consolidates its chemical and physical properties, outlines a detailed synthetic protocol, and explores its applications in scientific research and drug discovery.
Chemical Identity and Properties
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chiral compound of significant interest in medicinal chemistry and peptide design. The introduction of a fluorine atom onto the phenyl ring can modulate the biological activity and physicochemical properties of peptides and other pharmacologically active molecules.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 176896-72-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [2][3] |
| Molecular Weight | 233.67 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% | [5] |
| Storage | Store at room temperature, keep dry and cool. | [5] |
| Solubility | Soluble in DMSO. | [6] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [5] |
| LogP | 1.2903 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 3 | [5] |
Synthesis
The synthesis of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride can be achieved through a multi-step process starting from (R)-4-fluorophenylalanine. The following is a representative experimental protocol.
Experimental Protocol: Esterification of (R)-4-fluorophenylalanine
This procedure details the conversion of the carboxylic acid group of (R)-4-fluorophenylalanine to its methyl ester, followed by the formation of the hydrochloride salt.
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Materials:
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(R)-4-fluorophenylalanine
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Methanol (anhydrous)
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Thionyl chloride (SOCl₂)
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Diethyl ether (anhydrous)
Procedure:
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Suspend (R)-4-fluorophenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
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After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain the reflux for a period sufficient to ensure complete conversion (typically monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
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To the resulting residue, add anhydrous diethyl ether to induce precipitation of the hydrochloride salt.
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Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
Applications in Research and Drug Development
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride serves as a crucial building block in the synthesis of modified peptides and other complex organic molecules. The incorporation of 4-fluorophenylalanine into peptides can significantly alter their biological activity.
Peptide Synthesis
This compound is a key intermediate for introducing the 4-fluorophenylalanine moiety into peptide chains using solid-phase peptide synthesis (SPPS). The (R)-configuration is essential for creating peptides with specific stereochemistry, which is often critical for their biological function. The incorporation of this non-canonical amino acid can enhance properties such as metabolic stability and receptor binding affinity.
Diagram 2: Logical Relationship in Drug Discovery
Caption: Role as a building block in peptide-based drug discovery.
Biological Activity of Fluorinated Phenylalanine Derivatives
The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine can lead to significant changes in the electronic properties of the amino acid. This can influence non-covalent interactions, such as cation-π stacking, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. Consequently, peptides containing 4-fluorophenylalanine often exhibit altered, and sometimes enhanced, biological activity compared to their non-fluorinated counterparts. While specific signaling pathways directly modulated by (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride are not extensively documented, the broader class of fluorinated phenylalanine derivatives has been shown to impact various cellular processes by altering peptide and protein function. For instance, a related compound, Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate, has been shown to suppress melanogenesis through the ERK signaling pathway.[7]
Safety and Handling
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]
Table 2: Hazard and Precautionary Statements
| GHS Classification | Statements |
| Hazard Statements | H302, H312, H315, H319, H332, H335 |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 |
It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Productdetails-(R)-Methyl 3-amino-3-(4-fluorophenyl)propanoate HCl [acrotein.com]
- 2. D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | C10H13ClFNO2 | CID 56777191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
